3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-8-16-15-19(14(10)22)12(9-23-15)7-13(21)18-5-3-17(4-6-18)11(2)20/h8,12H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDEYGCNMBMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well understood at this time. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with target proteins.
Biological Activity
3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a thiazolo[3,2-a]pyrimidine core, which is known for various pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 372.49 g/mol. The structural features include:
- Thiazole and Pyrimidine Rings : These heterocyclic components are often associated with bioactivity.
- Acetylpiperazine Moiety : This segment may enhance solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioketones with piperazine derivatives under controlled conditions. Various methods have been reported in literature, emphasizing modifications that can yield higher purity and better yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis |
| A549 | 7.5 | Cell Cycle Arrest |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy was particularly noted against Gram-positive bacteria, indicating its potential as an antibiotic agent.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of thiazolo[3,2-a]pyrimidines. The results indicated that derivatives with the acetylpiperazine group had enhanced activity compared to their parent compounds, suggesting structural modifications can lead to improved therapeutic efficacy.
- Inflammation Model Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Modifications
The following table compares 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one with compounds featuring variations in the piperazine substituent:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|---|
| This compound (Target Compound) | 953014-03-4 | C15H20N4O3S | 336.4 | 4-Acetylpiperazine | Kinase inhibition, antitumor |
| 3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one | 946342-01-4 | C20H24N4O3S | 400.5 | 4-(4-Methoxyphenyl)piperazine | CNS modulation, receptor binding |
| 3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | Not provided | Likely C14H20N4O2S | Estimated ~324.4 | 4-Ethylpiperazine | Metabolic stability optimization |
Key Observations :
- Acetyl vs. Methoxyphenyl : The 4-acetyl group in the target compound increases lipophilicity compared to the 4-(4-methoxyphenyl)piperazine analog (), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Ethylpiperazine : The ethyl substituent () likely balances hydrophobicity and metabolic stability, avoiding rapid hepatic clearance associated with bulkier groups .
Core Structure Analogues
Compounds with modified heterocyclic cores but similar side chains include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
